

# L-Threoninol: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L-Threoninol*

Cat. No.: B554944

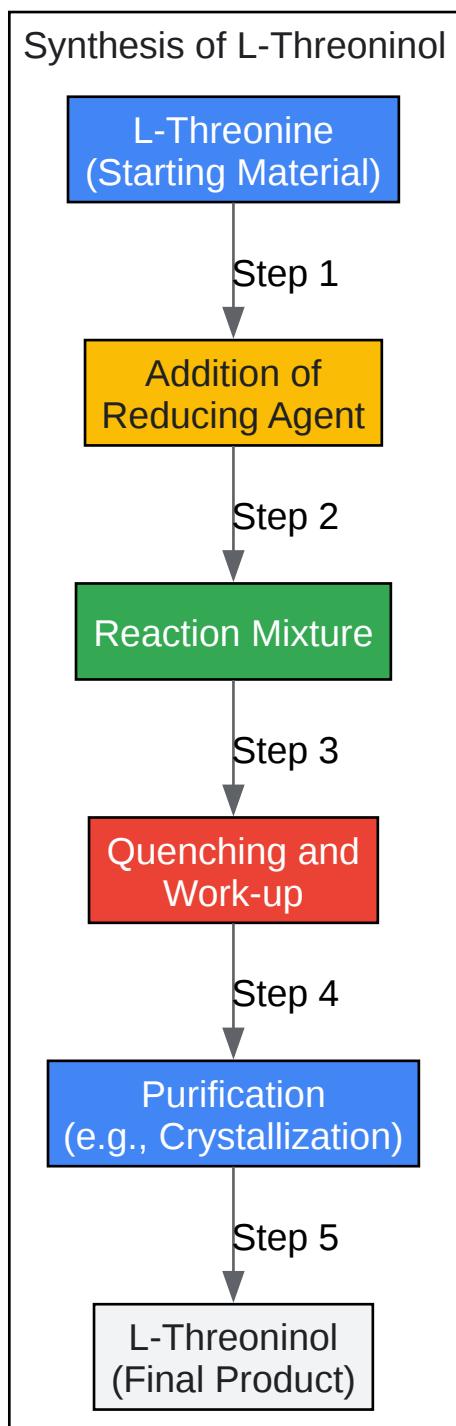
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of **L-Threoninol**, a versatile chiral building block. Its applications span various scientific domains, from pharmaceutical synthesis to materials science. This document outlines its fundamental molecular characteristics and provides a foundational understanding for its use in experimental research and development.

## Core Molecular Data

**L-Threoninol**, systematically known as (2R,3R)-2-aminobutane-1,3-diol, is a derivative of the amino acid L-threonine.<sup>[1][2]</sup> Its chemical structure features both an amino group and two hydroxyl groups, rendering it a valuable chiral intermediate in organic synthesis.<sup>[3]</sup>


A summary of its key molecular and physical properties is presented in the table below for quick reference. This data is essential for stoichiometric calculations, analytical characterizations, and the design of experimental protocols.

| Identifier        | Value                                                  | Source                                                                          |
|-------------------|--------------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula | C4H11NO2                                               | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 105.14 g/mol                                           | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| IUPAC Name        | (2R,3R)-2-aminobutane-1,3-diol                         | <a href="#">[1]</a> <a href="#">[5]</a>                                         |
| CAS Number        | 3228-51-1                                              | <a href="#">[2]</a> <a href="#">[3]</a>                                         |
| Melting Point     | 49-54 °C                                               | <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Synonyms          | L-Thr-ol, H-Threoninol, (2R,3R)-2-Amino-1,3-butanediol | <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[8]</a>                     |

## Synthesis and Experimental Workflow

The synthesis of **L-Threoninol** is a critical process for its application in further chemical reactions. A common and direct method involves the reduction of the amino acid L-threonine. This transformation is a fundamental procedure in organic chemistry, illustrating the conversion of a carboxylic acid to a primary alcohol.

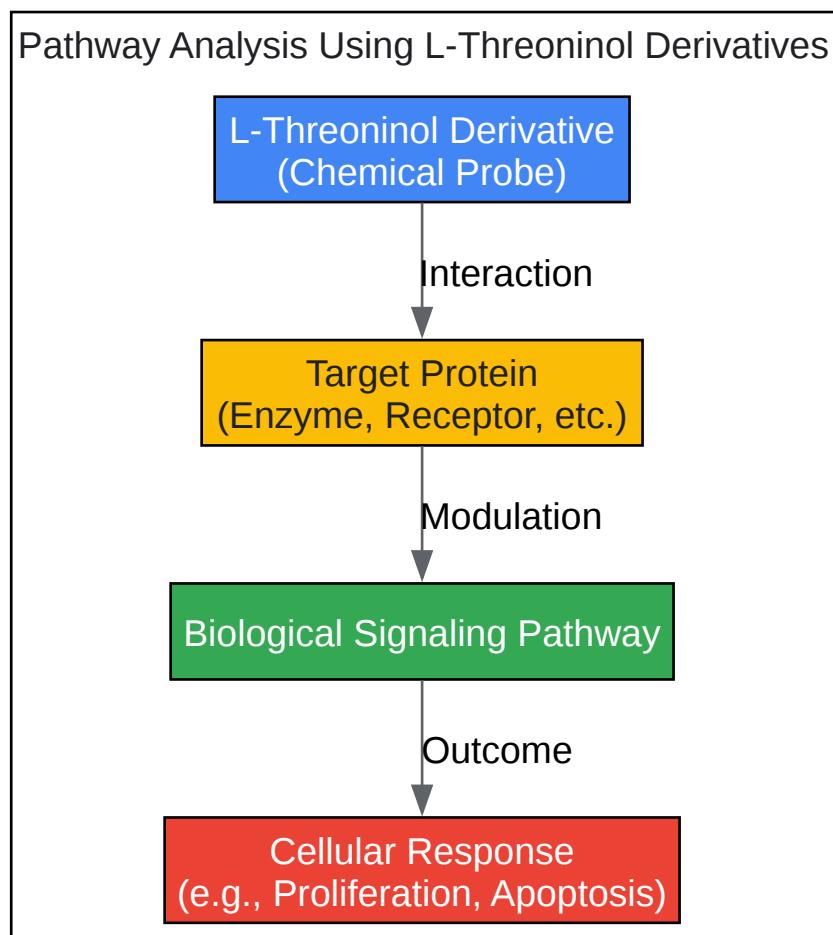
A generalized experimental workflow for the synthesis of **L-Threoninol** from L-threonine is depicted below. This process typically involves the use of a suitable reducing agent to selectively reduce the carboxyl group of L-threonine without affecting the other functional groups.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **L-Threoninol**.

## Experimental Protocol: Reduction of L-Threonine


While specific laboratory procedures may vary, a representative protocol for the synthesis of **L-Threoninol** from L-threonine is as follows:

- **Dissolution:** L-threonine is dissolved in a suitable solvent, often an ethereal solvent like tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reducing Agent:** A reducing agent, such as lithium aluminium hydride (LiAlH<sub>4</sub>) or borane-tetrahydrofuran complex (B<sub>2</sub>H<sub>6</sub>·THF), is slowly added to the solution at a controlled temperature, typically 0 °C.
- **Reaction:** The reaction mixture is stirred and allowed to warm to room temperature, and may be refluxed to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- **Quenching and Work-up:** Once the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base (e.g., sodium hydroxide solution) to decompose the excess reducing agent and any aluminum salts.
- **Extraction:** The product is then extracted from the aqueous layer using an organic solvent.
- **Purification:** The combined organic extracts are dried, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization, to yield pure **L-Threoninol**.

## Applications in Signaling Pathway Research

Due to its structural similarity to natural metabolites, **L-Threoninol** and its derivatives can be utilized as chemical probes to investigate various biological signaling pathways. For instance, modified versions of **L-Threoninol** can be designed to interact with specific enzymes or receptors, thereby elucidating their roles in cellular processes.

The logical relationship for employing a modified **L-Threoninol** derivative as a chemical probe in pathway analysis is outlined in the diagram below.



[Click to download full resolution via product page](#)

Logical flow for pathway analysis using **L-Threoninol** derivatives.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Threoninol | C4H11NO2 | CID 2033049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]
- 5. Buy L-Threoninol | 3228-51-1 [smolecule.com]
- 6. L -Threoninol 97 3228-51-1 [sigmaaldrich.com]
- 7. L-Threoninol, 97% 3228-51-1 India [ottokemi.com]
- 8. L-Threoninol | 3228-51-1 [chemicalbook.com]
- To cite this document: BenchChem. [L-Threoninol: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554944#l-threoninol-molecular-weight-and-formula]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)